![molecular formula C25H30N2O5 B2857930 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-89-2](/img/no-structure.png)

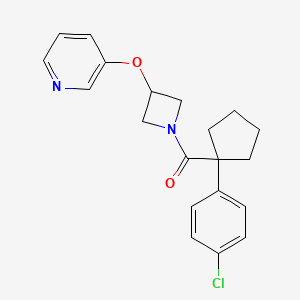

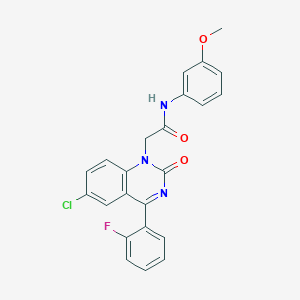

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential use in various fields of medicine.

Aplicaciones Científicas De Investigación

Anticancer Research

This compound has shown promise in anticancer research , particularly in the synthesis of novel derivatives with potential therapeutic effects. Studies have indicated that derivatives of this compound can be screened for their in vitro anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) using assays like the MTT assay . The structural features of the compound, such as the triethoxy group and the quinoline moiety, may contribute to its bioactivity, making it a valuable candidate for further investigation in cancer treatment.

Pharmacological Studies

In pharmacology, the compound’s derivatives can be explored for their pharmacological activities . The quinoline core, in particular, is a common feature in many pharmacologically active molecules, suggesting that this compound could serve as a starting point for the development of new drugs . Its potential effects on various biological pathways could lead to the discovery of new therapeutic agents with improved safety and efficacy profiles.

Biochemical Applications

Biochemically, the compound could be utilized in studying enzyme-substrate interactions and signal transduction pathways . The specific functional groups present in the compound may interact with enzymes or receptors, providing insights into the molecular mechanisms underlying certain diseases or biological processes .

Chemical Research

In chemical research, the compound can be used to study chemical synthesis and reaction mechanisms . It could serve as a precursor or intermediate in the synthesis of complex molecules. The reactivity of its functional groups could be explored to develop new synthetic methodologies or to improve existing ones .

Industrial Processes

The compound might find applications in industrial processes, particularly in the synthesis of fine chemicals or pharmaceuticals. Its structural complexity allows for the possibility of creating a diverse array of derivatives, which could be useful in various industrial applications .

Computational Chemistry

Lastly, in computational chemistry, the compound can be used for molecular modeling and drug design . Its structure can be analyzed computationally to predict its physical properties, reactivity, and interaction with biological targets. This can aid in the rational design of new compounds with desired biological activities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine to form the amide product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: React 3,4,5-triethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: Add 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine to the acid chloride and stir at room temperature for several hours.", "Step 3: Purify the product by recrystallization or column chromatography to obtain 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |

Número CAS |

851404-89-2 |

Fórmula molecular |

C25H30N2O5 |

Peso molecular |

438.524 |

Nombre IUPAC |

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C25H30N2O5/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(28)26-11-10-18-13-17-9-8-16(4)12-20(17)27-25(18)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29) |

Clave InChI |

NMHKVKKZGAAOCS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)